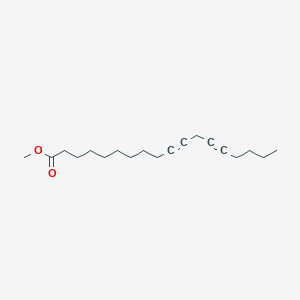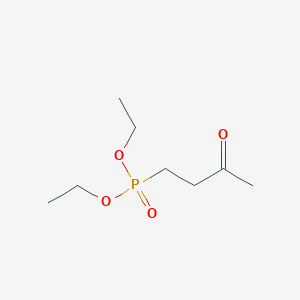
Diethyl (3-oxobutyl)phosphonate
Übersicht
Beschreibung
Diethyl (3-oxobutyl)phosphonate is a chemical compound that has been widely used in scientific research. It is commonly used as a precursor for the synthesis of various phosphonates and phosphonic acids. This compound has also been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been shown to have antitumor activity and has been studied for its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate in lab experiments is that it is relatively easy to synthesize and has a wide range of potential applications. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate has been used in various scientific research applications. It has been studied for its potential as a reagent in the synthesis of various phosphonates and phosphonic acids. This compound has also been used in the development of new drugs, particularly in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
1067-90-9 |
|---|---|
Produktname |
Diethyl (3-oxobutyl)phosphonate |
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
4-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h4-7H2,1-3H3 |
InChI-Schlüssel |
JTQRTGRGGCXPMU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCC(=O)C)OCC |
Kanonische SMILES |
CCOP(=O)(CCC(=O)C)OCC |
Andere CAS-Nummern |
1067-90-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

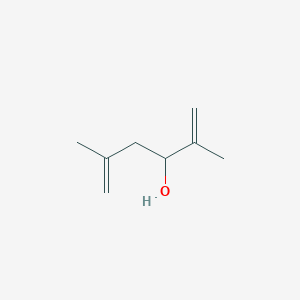
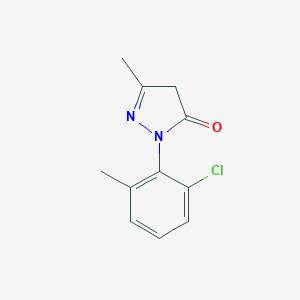
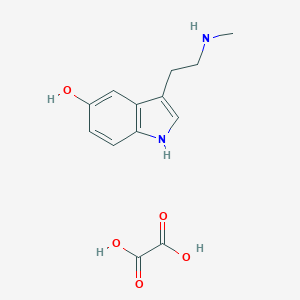
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
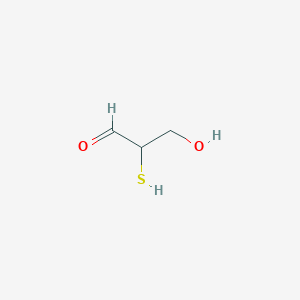
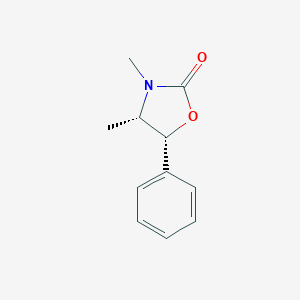
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
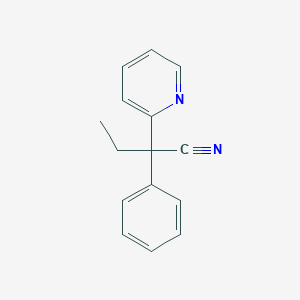
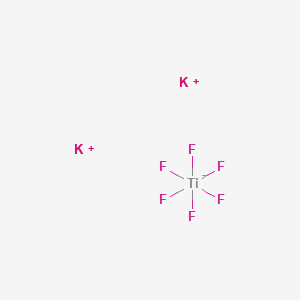
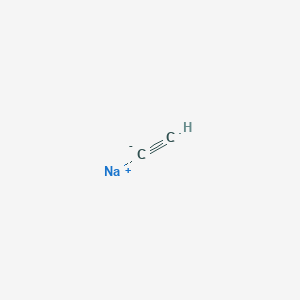
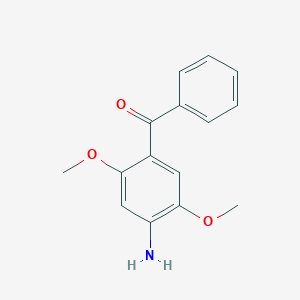
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
